Propionic-2,2-d2 acid-d

Description

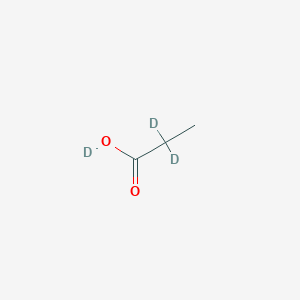

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio 2,2-dideuteriopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i2D2/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-VLZJNYFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583628 | |

| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14770-51-5 | |

| Record name | (2,2-~2~H_2_)Propan(~2~H)oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14770-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Characterization of Propionic 2,2 D2 Acid D

Strategies for Deuterium (B1214612) Incorporation in the Synthesis of Propionic Acid Analogs

The synthesis of Propionic-2,2-d2 acid-d (CH₃CD₂COOD) necessitates specific strategies to incorporate deuterium atoms at the C-2 position of the propionic acid backbone and at the carboxylic acid function. While direct synthetic routes for this specific isotopologue are not extensively detailed in publicly available literature, general methodologies for deuterium incorporation in carboxylic acids can be applied.

One common strategy involves hydrogen-deuterium (H/D) exchange reactions . This can be achieved by treating a suitable precursor with a deuterium source under conditions that promote exchange at specific, activated positions. For instance, α-protons of carboxylic acids can undergo exchange in the presence of a strong deuterated acid or base catalyst. The use of deuterated trifluoromethanesulfonic acid (TfOD) has been reported for H/D exchange in related compounds like indole-3-propionic acid, demonstrating that exchange can occur at methylene (B1212753) positions under controlled temperature conditions arkat-usa.org. Applying this principle, propionic acid or a derivative could potentially be treated with a powerful deuterated reagent to facilitate the exchange of the two protons at the C-2 position.

A more direct and controlled approach involves the use of deuterated building blocks in a conventional synthetic pathway. A classic method for preparing carboxylic acids is the carbonation of a Grignard reagent prepchem.com. To synthesize the target molecule, this could be adapted by starting with a deuterated precursor. For example, the synthesis could begin with a deuterated ethyl halide (e.g., 1,1-dideuterio-ethyl bromide, CH₃CD₂Br). This compound would be used to form the corresponding Grignard reagent, which is then reacted with carbon dioxide (CO₂), followed by an acidic workup using deuterated water (D₂O) to yield the final product, this compound. This method ensures the precise placement of deuterium atoms.

Furthermore, biological pathways in microorganisms can be harnessed for the production of propionic acid. mdpi.compjoes.comnih.gov Fermentation processes using deuterated substrates, such as deuterated glycerol (B35011) or sugars, in cultures of bacteria like Propionibacterium freudenreichii could potentially yield deuterated propionic acid. pjoes.com The extent and position of deuterium incorporation would depend on the specific metabolic pathways involved, such as the Wood-Werkman cycle. mdpi.com

**2.2. Advanced Spectroscopic Techniques for Isotopic Purity and Positional Confirmation

Following synthesis, it is crucial to confirm the isotopic and chemical integrity of the compound. Advanced spectroscopic techniques are indispensable for verifying the position of the deuterium labels, assessing the level of isotopic enrichment, and ensuring chemical purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise location of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are particularly informative.

In the ¹H NMR spectrum of standard, unlabeled propionic acid (CH₃CH₂COOH), three distinct signals are observed: a triplet corresponding to the methyl (CH₃) protons, a quartet for the methylene (CH₂) protons, and a broad singlet for the acidic (COOH) proton. docbrown.info The splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons.

For this compound (CH₃CD₂COOD), the ¹H NMR spectrum would be significantly different:

The quartet signal for the methylene protons at the C-2 position would be absent, as the protons have been replaced by deuterium.

The signal for the methyl (CH₃) protons would appear as a singlet or a closely spaced triplet due to the much weaker coupling to deuterium compared to proton coupling.

The broad singlet for the acidic proton would also be absent, as it has been replaced by deuterium (COOD).

This comparison provides direct evidence for the successful incorporation of deuterium at the intended positions. The integration of any residual proton signals at the C-2 position can be used to quantify the isotopic purity.

| Position | Propionic Acid (CH₃CH₂COOH) Signal | This compound (CH₃CD₂COOD) Signal | Reason for Change |

|---|---|---|---|

| C3 Protons (-CH₃) | Triplet | Singlet (or narrow multiplet) | Absence of adjacent -CH₂- protons; weak coupling to -CD₂- |

| C2 Protons (-CH₂-) | Quartet | Signal Absent | Protons replaced by deuterium |

| Acidic Proton (-COOH) | Broad Singlet | Signal Absent | Proton replaced by deuterium |

Similarly, ¹³C NMR spectroscopy can confirm the structure. The spectrum for propanoic acid shows three distinct signals for the three different carbon environments. docbrown.info In the deuterated analog, the signal for the C-2 carbon would exhibit a multiplet splitting pattern due to coupling with deuterium and a significant decrease in intensity, confirming deuteration at that site.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula and assessing the degree of isotopic enrichment by providing a highly accurate mass measurement. The incorporation of deuterium atoms results in a predictable increase in the molecular weight of the compound.

The molecular weight of unlabeled propionic acid (C₃H₆O₂) is approximately 74.0368 g/mol . nih.govnist.gov Each deuterium atom replaces a protium (B1232500) atom, increasing the mass by approximately 1.0063 Da. For this compound, three deuterium atoms are incorporated, leading to a significant mass shift.

HRMS can distinguish between different isotopologues with high precision, allowing for the calculation of isotopic purity. For example, a sample of Propionic-2,2-d2 acid (CH₃CD₂CO₂H) with 98 atom % D isotopic purity is commercially available, indicating a high level of enrichment. sigmaaldrich.comisotope.comsigmaaldrich.com A sample of this compound (CH₃CD₂CO₂D) is available with 99 atom % D purity. sigmaaldrich.com HRMS analysis would show a dominant peak corresponding to the mass of the tri-deuterated species, with much smaller peaks representing molecules with fewer deuterium atoms, allowing for a precise calculation of the isotopic enrichment.

| Compound Name | Formula | Number of Deuterium Atoms | Theoretical Monoisotopic Mass (Da) | Commercial Product Mass (g/mol) |

|---|---|---|---|---|

| Propionic acid | C₃H₆O₂ | 0 | 74.03678 | 74.08 nih.gov |

| Propionic-2,2-d2 acid | C₃H₄D₂O₂ | 2 | 76.04934 | 76.09 sigmaaldrich.comsigmaaldrich.comscbt.com |

| This compound | C₃H₃D₃O₂ | 3 | 77.05562 | 77.10 sigmaaldrich.com |

Chromatographic Methods for Chemical Purity and Isomeric Separation

While spectroscopic methods confirm the isotopic composition, chromatographic techniques are employed to assess the chemical purity and separate the target compound from any starting materials, by-products, or isomers. For a polar, ionizable compound like propionic acid, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable method. nih.govteledyneisco.combiotage.com

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol. nih.gov For carboxylic acids, the retention and peak shape can be poor due to their tendency to ionize. To achieve good separation, the mobile phase is often modified by adding an acid, such as formic acid or trifluoroacetic acid (TFA), to suppress the ionization of the carboxyl group, leading to better interaction with the stationary phase and sharper, more symmetrical peaks. teledyneisco.combiotage.com

The purity of the this compound can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Coupling HPLC with mass spectrometry (LC-MS) provides an even more powerful analytical tool. nih.gov LC-MS not only separates the components of the mixture but also provides mass information for each eluting peak, allowing for unambiguous identification of the desired deuterated product and any impurities. nih.govunimi.it This combination confirms that the peak of interest has the correct mass for this compound, providing simultaneous confirmation of both chemical and isotopic identity.

Advanced Analytical Applications of Propionic 2,2 D2 Acid D in Quantitative Bioanalysis

Development and Validation of Quantitative Assays Utilizing Propionic-2,2-d2 acid-d as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is essential for achieving accurate and precise measurements by correcting for analyte loss during sample preparation and for variations in instrument response. A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard because it co-elutes with the analyte of interest and experiences similar matrix effects, thus providing the most effective normalization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a powerful technique for the quantification of small molecules in complex biological samples. The development of a robust LC-MS/MS method using this compound as an internal standard involves several key steps:

Chromatographic Separation: A reversed-phase C18 column is commonly employed to separate the analyte of interest and this compound from other matrix components. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid to improve peak shape and ionization efficiency. A gradient elution is often used to achieve optimal separation.

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its corresponding product ion, as well as a precursor/product ion pair for this compound. This highly selective detection method minimizes interferences from the biological matrix.

Method Validation: A comprehensive validation is performed to ensure the reliability of the assay. This includes assessing linearity, accuracy, precision, selectivity, and matrix effects. The use of a deuterated internal standard like this compound is crucial for accurately assessing and compensating for matrix effects, which can suppress or enhance the ionization of the analyte.

Table 1: Hypothetical Validation Summary for an LC-MS/MS Assay Using this compound as an Internal Standard

| Validation Parameter | Acceptance Criteria | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |

| Precision (%RSD) | ≤ 15% | ≤ 9.8% |

| Matrix Effect | Within acceptable limits | Compensated by IS |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like organic acids, a derivatization step is necessary to increase their volatility and thermal stability.

Derivatization: A common approach is silylation, where the acidic proton of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group. This compound undergoes the same derivatization reaction as the analyte, which allows it to correct for any variability in the derivatization efficiency.

Chromatographic Separation: A capillary column with a non-polar stationary phase is typically used for the separation of the derivatized analytes. The temperature of the GC oven is programmed to ramp up to ensure the separation of compounds with different boiling points.

Mass Spectrometric Detection: Electron ionization (EI) is a common ionization technique in GC-MS. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte and the internal standard are monitored, providing high sensitivity and selectivity.

Table 2: Illustrative GC-MS Method Parameters for Organic Acid Analysis with this compound IS

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | 60°C (1 min), then 10°C/min to 280°C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

Optimization for Analysis in Complex Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)

Biological matrices are inherently complex and can significantly impact the accuracy of quantitative analysis. The use of this compound as an internal standard is pivotal in overcoming these challenges.

Plasma: Protein precipitation is a common sample preparation technique for plasma. The internal standard is added before this step to account for any analyte loss during the precipitation and subsequent centrifugation.

Urine: Urine samples often exhibit high variability in salt content and pH. A dilution step ("dilute-and-shoot") or a solid-phase extraction (SPE) may be employed to minimize matrix effects. The co-eluting nature of the deuterated internal standard helps to normalize for any ion suppression or enhancement caused by the urinary matrix.

Tissue Homogenates: The analysis of tissue samples requires an initial homogenization step followed by extraction of the analytes. The addition of this compound at the beginning of this process is crucial to correct for inefficiencies in both homogenization and extraction, ensuring an accurate quantification of the target analyte in the tissue.

Application in Metabolic Flux Analysis and Pathway Elucidation

Metabolic flux analysis is a powerful tool for investigating the rates of metabolic reactions in a biological system. Stable isotope tracers like this compound are introduced into cells or organisms, and the incorporation of the isotope into downstream metabolites is monitored by mass spectrometry. This provides a dynamic view of metabolic pathways.

Isotopic Tracer Studies for Propionyl-CoA Metabolism

Propionyl-CoA is a key intermediate in the metabolism of odd-chain fatty acids and certain amino acids. Isotopic tracer studies using this compound have been instrumental in elucidating novel metabolic fates of propionyl-CoA.

In one such study, researchers used 2,2-[2H2]propionate to trace its metabolism in mammalian cells. nih.gov They discovered that propionyl-CoA can be a precursor for the formation of a six-carbon mono-unsaturated acyl-CoA, identified as trans-2-methyl-2-pentenoyl-CoA. nih.gov The metabolism of 2,2-[2H2]propionate to this new compound resulted in the complete loss of the two deuterium (B1214612) atoms, indicating a modification at the C2 position of the propionyl moiety. nih.gov

Table 3: Mass Isotopomer Distribution in Acyl-CoAs after Incubation with 2,2-[2H2]propionate

| Acyl-CoA | M+1 Enrichment (%) | M+2 Enrichment (%) |

|---|---|---|

| Propionyl-CoA | ~50 | ~50 |

| trans-2-methyl-2-pentenoyl-CoA | ~50 | ~50 |

| Acetyl-CoA | Minimal | Minimal |

| Succinyl-CoA | Minimal | Minimal |

Data derived from Mocker et al. (2015).

Measurement of Metabolic Turnover Rates and Precursor-Product Relationships

By tracking the rate of incorporation of the deuterium label from this compound into various metabolites over time, researchers can calculate the turnover rates of these molecules. This provides quantitative insights into the dynamics of metabolic pathways.

The study on propionyl-CoA metabolism demonstrated a clear precursor-product relationship between propionyl-CoA and trans-2-methyl-2-pentenoyl-CoA. The near-equal labeling in both M+1 and M+2 isotopologues of both compounds suggested a direct metabolic link. nih.gov This type of analysis, known as mass isotopomer distribution analysis (MIDA), is fundamental to understanding the connectivity and flux through metabolic networks. These findings have significant implications for understanding metabolic diseases where propionate (B1217596) metabolism is dysregulated, such as propionic acidemia. nih.gov

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Propionic acid |

| Propionyl-CoA |

| trans-2-methyl-2-pentenoyl-CoA |

| Acetyl-CoA |

| Succinyl-CoA |

| Formic acid |

| Acetonitrile |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

Potential in Magnetic Resonance Spectroscopy (MRS) for Metabolic Profiling

The stable isotope-labeled compound, this compound, holds significant potential as a tracer in Magnetic Resonance Spectroscopy (MRS) for the non-invasive, real-time monitoring and profiling of metabolic pathways. This potential stems from the unique properties of deuterium (²H) and the established role of propionic acid in various metabolic processes. The application of deuterium-labeled substrates in MRS, a technique often referred to as Deuterium Magnetic Resonance Spectroscopy (DMRS), offers distinct advantages for elucidating metabolic fluxes and enzymatic kinetics in both in vitro and in vivo systems. nih.gov

The primary advantage of using deuterium as a label in MRS is its low natural abundance, approximately 0.0156%. nih.gov This results in a negligible background signal, allowing for the clear and unambiguous detection of the administered ²H-enriched this compound and its subsequent metabolic products. nih.govmdpi.com The only significant natural background signal arises from water, which can be utilized as an internal reference for quantification. nih.gov While deuterium has a lower gyromagnetic ratio compared to protons (¹H), leading to inherently lower sensitivity, this can be partially compensated for by its typically shorter spin-lattice relaxation time (T₁), which permits more rapid signal averaging without saturation. nih.gov

The strategic placement of deuterium atoms on the second carbon of the propionic acid molecule (this compound) provides a specific probe to investigate its metabolic fate. Propionic acid is a key intermediate in cellular metabolism, primarily being converted to propionyl-CoA. Research utilizing 2,2-[²H₂]propionate has demonstrated that the deuterium atoms can be traced through metabolic pathways. For instance, in one study, the metabolism of 2,2-[²H₂]propionate to trans-2-methyl-2-pentenoyl-CoA resulted in the complete loss of the two deuterium atoms, indicating a specific modification at the C2 position of the propionyl moiety. nih.govnih.gov While this particular study employed mass spectrometry, the principle of tracking the deuterium label is directly applicable to MRS.

In the context of metabolic profiling with MRS, introducing this compound into a biological system would allow researchers to:

Trace the metabolic flux of the propionyl-CoA pathway.

Quantify the rate of conversion of propionic acid into its downstream metabolites.

Identify and characterize novel metabolic products of propionic acid.

Investigate metabolic dysregulation in diseases such as propionic acidemia, where the metabolism of propionic acid is impaired. mdpi.comnih.govnih.gov

The non-invasive nature of MRS makes it a powerful tool for longitudinal studies, enabling the monitoring of metabolic changes over time in response to therapeutic interventions or disease progression. nih.gov The use of this compound in conjunction with DMRS could provide valuable insights into the pathophysiology of metabolic disorders and aid in the development of novel diagnostic and therapeutic strategies.

Data Tables

Table 1: Key Properties of Deuterium (²H) for Magnetic Resonance Spectroscopy

| Property | Value/Description | Significance in MRS |

| Natural Abundance | ~0.0156% | Results in very low background signal, enabling clear detection of the labeled compound and its metabolites. nih.gov |

| Gyromagnetic Ratio | 6.5359 x 10⁷ rad s⁻¹ T⁻¹ | Lower than protons, leading to lower intrinsic sensitivity. |

| Spin-Lattice Relaxation (T₁) | Typically short (~100 ms) | Allows for rapid signal averaging to improve the signal-to-noise ratio without signal saturation. nih.gov |

| Chemical Shift Range | Similar to protons | Allows for the differentiation of various metabolites based on their chemical environment. |

Investigational Roles of Propionic 2,2 D2 Acid D in Mammalian Metabolic Systems

Elucidation of Propionate (B1217596) Metabolism and its Dysregulation in Disease Models

Stable isotope tracers like Propionic-2,2-d2 acid-d are invaluable tools for studying the intricacies of propionate metabolism. By introducing a labeled version of the molecule, scientists can follow its conversion through various metabolic pathways, offering a dynamic view of cellular processes that is not achievable through the measurement of metabolite concentrations alone nih.gov.

Studies in Propionic Acidemia and Related Inborn Errors of Metabolism

Propionic acidemia (PA) is a rare inherited metabolic disorder characterized by a deficiency in the enzyme propionyl-CoA carboxylase (PCC), which is essential for the breakdown of certain amino acids and fatty acids mdpi.com. This deficiency leads to the accumulation of propionyl-CoA and its metabolites, resulting in serious health complications mdpi.com.

Stable isotope studies have been instrumental in understanding the pathophysiology of propionic and methylmalonic acidemia nih.gov. Research using isotopically labeled propionate has helped to quantify the endogenous production and disposal of propionate in patients nih.gov. These studies have shown that in individuals with these disorders, amino acid catabolism accounts for approximately 50% of propionate production, with gut bacteria and the breakdown of odd-chain fatty acids each contributing about 25% nih.gov.

Metabolic flux analysis using stable isotope tracers has been employed in cellular models of PA, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) nih.govresearchgate.net. In one such study, [¹³C₃]propionate was used to trace propionyl-CoA metabolism and its entry into the tricarboxylic acid (TCA) cycle. The results confirmed that mutations in the PCCA gene lead to impaired PCC activity, disrupting the conversion of propionyl-CoA to methylmalonyl-CoA and its subsequent entry into the TCA cycle nih.govresearchgate.net. This disruption in energy metabolism may contribute to the cardiac dysfunction often seen in PA patients nih.govresearchgate.net.

Furthermore, studies utilizing 2,2-[²H₂]propionate have led to the discovery of a novel metabolic pathway where propionyl-CoA is converted to trans-2-methyl-2-pentenoyl-CoA nih.govnih.gov. This finding is significant as the corresponding acylcarnitine has been described in patients with propionic and methylmalonic acidemia, suggesting an alternative route of propionate metabolism that becomes more prominent in these disease states nih.govnih.gov.

Investigation of Gluconeogenesis and Fatty Acid Oxidation Pathways in Response to Propionate

Propionate is a significant substrate for gluconeogenesis, the metabolic process that results in the generation of glucose from certain non-carbohydrate carbon substrates. Studies in isolated sheep hepatocytes have shown that the conversion of propionate to glucose is dependent on β-oxidation nih.gov. The use of inhibitors of fatty acid oxidation was found to decrease gluconeogenesis from propionate, indicating a crucial interplay between these two pathways nih.gov.

Conversely, high concentrations of propionic acid have been shown to inhibit fatty acid oxidation. In studies using control and methylmalonic fibroblasts, propionic acid significantly inhibited the production of ¹⁴CO₂ from [1-¹⁴C] palmitate, a measure of fatty acid oxidation nih.gov. This inhibitory effect may contribute to the fatty liver degeneration observed in patients with propionic and methylmalonic acidemia nih.gov.

In the context of propionic acidemia, metabolic flux analysis has revealed a shift in fuel metabolism. In hiPSC-CMs from a PA patient, a deficiency in propionyl-CoA carboxylase led to reduced fatty acid oxidation and a compensatory increase in glucose metabolism nih.gov. This metabolic switch is considered less energy-efficient and may be a contributing factor to the chronic cardiac dysfunction in PA nih.gov.

Impact on Host Energy Homeostasis and Insulin (B600854) Sensitivity

Propionate, including its deuterated forms used in metabolic tracing, has been shown to influence whole-body energy homeostasis and insulin sensitivity. These effects are mediated through its roles in various metabolic tissues.

Modulation of Energy Expenditure and Metabolic Fluxes

Propionate plays a role in regulating energy expenditure. Adropin, a peptide hormone involved in energy homeostasis, has been shown to promote glucose oxidation and inhibit fatty acid oxidation in skeletal muscle, leading to improved glucose uptake and mitochondrial function mdpi.com. While not a direct effect of propionate, this highlights the intricate network of metabolic regulation in which propionate is involved.

Metabolic flux analysis, often employing stable isotope tracers, is a powerful technique to quantify the rates of metabolic pathways nih.govaustinpublishinggroup.com. Such analyses have been crucial in understanding how propionate metabolism is integrated with central energy pathways and how it is perturbed in metabolic diseases nih.govresearchgate.net.

Role in Adipose Tissue Metabolism and Lipid Dynamics

Propionate has direct effects on adipose tissue metabolism. In isolated adipocytes, propionate has been shown to influence lipogenesis nih.gov. In tissue from fasted rats, low concentrations of propionate increased the formation of glyceride-glycerol and promoted lipogenesis from acetate nih.gov. Conversely, in tissues from fed animals, propionate inhibited lipogenesis and CO₂ formation from acetate nih.gov.

Recent research has demonstrated that propionate can induce browning in mesenteric adipose tissue, leading to increased energy expenditure nih.gov. In explants of human mesenteric adipose tissue, treatment with propionate upregulated the expression of brown fat markers such as UCP1 and PGC1α nih.gov. This was associated with increased mitochondrial respiration, ATP production, and improved glucose uptake, alongside reduced lipolysis and inflammation nih.gov.

Furthermore, propionate has been shown to enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes nih.govplos.orgresearchgate.net. This effect is mediated, at least in part, by the G protein-coupled receptor GPR41 nih.govplos.orgresearchgate.net.

| Experimental Model | Propionate Concentration | Key Findings in Adipose Tissue | Reference |

| 3T3-L1 adipocytes | 300 µM | Increased insulin-stimulated glucose uptake | nih.govplos.orgresearchgate.net |

| Human mesenteric adipose tissue explants | 1 mM | Upregulation of brown fat markers (UCP1, PGC1α), increased mitochondrial respiration, enhanced glucose uptake, reduced lipolysis | nih.gov |

| Adipose tissue from fasted rats | 0.25 mM | Increased glyceride-glycerol formation and promoted lipogenesis from acetate | nih.gov |

| Adipose tissue from fed rats | Not specified | Inhibited lipogenesis and CO₂ formation from acetate | nih.gov |

Agonistic Activity on G Protein-Coupled Receptors (GPCRs)

Propionate acts as an agonist for certain G protein-coupled receptors, particularly GPR41 (also known as FFAR3) and GPR43 (FFAR2) plos.orgresearchgate.net. These receptors are expressed in various tissues, including adipose tissue and immune cells, and are involved in mediating the metabolic effects of short-chain fatty acids like propionate researchgate.net.

The activation of GPR41 by propionate in adipocytes has been linked to enhanced insulin responsiveness for glucose uptake nih.govplos.orgresearchgate.net. Studies using siRNA to knockdown GPR41 in 3T3-L1 adipocytes demonstrated that the stimulatory effect of propionate on insulin-mediated glucose uptake was abolished, confirming the role of this receptor nih.govplos.orgresearchgate.net. In C2C12 myotubes, propionate was found to increase basal glucose uptake, an effect that was also dependent on GPR41 nih.govplos.orgresearchgate.net.

The signaling of these GPCRs is complex, involving different G protein subtypes and potentially biased agonism, where a ligand can selectively activate certain downstream signaling pathways over others nih.govmdpi.com. The interaction between an agonist like propionate and its receptor can stabilize specific receptor conformations, leading to distinct cellular responses nih.govescholarship.org.

| Receptor | Cell Type | Effect of Propionate | Key Finding | Reference |

| GPR41 | 3T3-L1 adipocytes | Agonist | Increased insulin-stimulated glucose uptake | nih.govplos.orgresearchgate.net |

| GPR41 | C2C12 myotubes | Agonist | Increased basal glucose uptake | nih.govplos.orgresearchgate.net |

| GPR41/GPR43 | Adipose tissue/Immune cells | Agonist | Mediates metabolic effects of short-chain fatty acids | researchgate.net |

Interaction with Free Fatty Acid Receptor 2 (FFAR2/GPR43) and Free Fatty Acid Receptor 3 (FFAR3/GPR41)

Propionate, and by extension its deuterated form, is a known agonist for two G protein-coupled receptors: Free Fatty Acid Receptor 2 (FFAR2), also known as GPR43, and Free Fatty Acid Receptor 3 (FFAR3), or GPR41. nih.govnih.govnih.gov These receptors are expressed in various tissues, including intestinal enteroendocrine cells, immune cells, and adipose tissue, positioning them as key sensors of microbial metabolism. nih.govpatsnap.comnih.gov

The interaction of propionate with these receptors is characterized by distinct binding affinities and subsequent G protein coupling, which dictates the downstream cellular response. While both receptors are activated by propionate, FFAR2 also strongly binds acetate, whereas FFAR3 shows a preference for butyrate and propionate. nih.gov

The activation of FFAR2 and FFAR3 by propionate initiates intracellular signaling cascades through the coupling of heterotrimeric G proteins. FFAR2 is unique in its ability to couple to both Gαi/o and Gαq/11 proteins. nih.govnih.gov In contrast, FFAR3 is thought to couple exclusively to the Gαi/o pathway. nih.gov This differential coupling is fundamental to the diverse physiological effects attributed to propionate. Furthermore, research has demonstrated that FFAR2 and FFAR3 can form heteromers, which can lead to enhanced and distinct signaling profiles compared to the individual receptors. nih.gov

| Receptor | Alternate Name | Preferred Endogenous Ligands | G Protein Coupling |

|---|---|---|---|

| FFAR2 | GPR43 | Acetate, Propionate | Gαi/o, Gαq/11 |

| FFAR3 | GPR41 | Butyrate, Propionate | Gαi/o |

Downstream Signaling Cascades and Cellular Responses

The engagement of FFAR2 and FFAR3 by propionate triggers a variety of intracellular signaling events that culminate in specific cellular and physiological responses.

Gαi/o-Mediated Signaling: Activation of the Gαi/o pathway by both FFAR2 and FFAR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov This pathway is crucial for several of propionate's effects, including the regulation of hormone secretion. For instance, propionate-induced release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells is mediated through a Gαi/o-dependent mechanism. nih.gov

Gαq/11-Mediated Signaling: The coupling of FFAR2 to Gαq/11 activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). nih.gov Increased intracellular calcium is a key signal for the secretion of hormones such as peptide YY (PYY), another important gut hormone involved in appetite regulation. nih.govnih.gov

MAPK Pathway Activation: Propionate-mediated signaling through FFAR2 can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK) and p38-MAPK. mdpi.com This pathway is particularly important in modulating immune responses.

Cellular and Physiological Responses: The culmination of these signaling events leads to a range of cellular and physiological outcomes. A primary area of investigation is the role of propionate in stimulating the release of anorectic gut hormones, PYY and GLP-1, from enteroendocrine L-cells. nih.govnih.govnih.gov This hormonal response contributes to the regulation of appetite and whole-body energy metabolism. mdpi.com

In the context of the immune system, propionate signaling via FFAR2 can induce neutrophil chemotaxis and modulate inflammatory responses. mdpi.com For example, activation of FFAR3 by propionate can reduce the secretion of the pro-inflammatory cytokine TNF-α. mdpi.com

| Receptor Activation | G Protein Pathway | Key Downstream Events | Major Cellular/Physiological Responses |

|---|---|---|---|

| FFAR2 / FFAR3 | Gαi/o | Inhibition of Adenylyl Cyclase, Decreased cAMP | GLP-1 Secretion, Inhibition of Lipolysis |

| FFAR2 | Gαq/11 | Activation of PLC, Increased Intracellular Ca2+ | PYY Secretion, Neutrophil Chemotaxis |

| FFAR2 | - | Phosphorylation of ERK and p38-MAPK | Modulation of Immune Responses |

Propionic 2,2 D2 Acid D in Microbiome and Gut Brain Axis Research

Tracking the Production and Fate of Microbiome-Derived Propionate (B1217596)

Stable isotope probing is a critical technique that allows researchers to follow the journey of specific molecules through complex biological systems. By introducing a labeled substrate, such as a deuterated or 13C-labeled dietary fiber, into the gut environment, scientists can track the incorporation of the isotope into microbial metabolites like propionate. This enables a precise understanding of its production, absorption, and distribution throughout the host.

The use of stable isotopes allows for the quantitative assessment of SCFA production by the gut microbiota. For instance, studies using 13C-labeled dietary fibers have demonstrated the differential production of SCFAs from various precursors. nih.gov This approach, known as stable isotope-resolved metabolomics (SIRM), can holistically track the conversion of dietary components into microbial metabolites. nih.gov By measuring the enrichment of the isotope in propionate pools, researchers can calculate the rate of its production by the gut bacteria.

| Substrate | Isotope Used | Key Findings in Propionate Production |

| Inulin | 13C | Higher fractional 13C enrichment of propionate compared to cellulose. nih.gov |

| Cellulose | 13C | Lower 13C labeling of propionate compared to inulin. nih.gov |

This table illustrates how different dietary fibers can lead to varying rates of propionate production by the gut microbiota, as traced by stable isotopes.

Diet is a primary driver of the composition and function of the gut microbiome. nih.gov The type and quantity of dietary fibers consumed directly influence the production of SCFAs, including propionate. Soluble fibers like inulin are readily fermented by gut bacteria, leading to a significant increase in propionate production. nih.gov In contrast, insoluble fibers like cellulose may result in lower propionate yields. nih.gov

Changes in the gut microbiota composition, influenced by factors such as diet, can also impact propionate levels. For example, caloric restriction has been shown to alter the gut microbial community, favoring an increase in propionic acid production. nih.gov Studies have identified specific bacterial taxa, such as Prevotella, that are correlated with increased propionate concentrations. nih.gov

| Dietary Intervention | Effect on Microbiota | Impact on Fecal Propionate Levels |

| Caloric Restriction | Altered microbial community structure. nih.gov | Significantly higher. nih.gov |

| High-Fiber (Inulin) | Promotes growth of fiber-fermenting bacteria. | Increased production. nih.gov |

This table demonstrates the relationship between dietary changes, the gut microbiota, and resulting propionate levels.

Investigation of Gut-Brain Neural Circuits and Systemic Effects

Propionate produced in the gut can enter the systemic circulation and cross the blood-brain barrier, allowing it to directly influence the central nervous system. wikipedia.orgmdpi.com The gut-brain axis involves complex bidirectional communication through neural, endocrine, and immune pathways. wikipedia.org Propionic-2,2-d2 acid-d can be used as a tracer to investigate how gut-derived propionate modulates these circuits and brings about systemic effects.

Propionate is recognized for its role in appetite regulation. It stimulates the release of anorectic gut hormones, peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), from enteroendocrine L-cells in the colon. nih.govnih.gov These hormones act on the appetite centers in the brain to induce feelings of satiety and reduce food intake. nih.gov

Studies have shown that targeted delivery of propionate to the colon increases postprandial plasma levels of PYY and GLP-1, leading to reduced energy intake. nih.gov Long-term supplementation with a compound designed to release propionate in the colon has been demonstrated to reduce weight gain and intra-abdominal adipose tissue. nih.gov

| Hormone | Site of Release | Stimulus | Effect on Appetite |

| Peptide YY (PYY) | Enteroendocrine L-cells | Propionate | Reduces |

| Glucagon-like peptide-1 (GLP-1) | Enteroendocrine L-cells | Propionate | Reduces |

This table outlines the key hormones involved in propionate-mediated appetite regulation.

Emerging research suggests that propionate can modulate neurotransmitter systems and influence behavior. plos.orgnih.gov It can cross the blood-brain barrier and affect brain function. mdpi.com Some studies have indicated that elevated levels of propionic acid may be associated with alterations in brain chemistry and could be a factor in certain neurodevelopmental conditions. plos.orgnih.govfrontiersin.org For instance, research in animal models has shown that administration of propionic acid can induce behavioral changes. nih.gov It has been found to influence catecholaminergic neurotransmission, which is relevant to various neurological processes. plos.org

Furthermore, propionate has been shown to inhibit the enzyme GABA transaminase, leading to an accumulation of the inhibitory neurotransmitter GABA in the brain. researchgate.net This can result in reduced neuronal activity and has been linked to lethargy in animal models. researchgate.net These findings highlight the potential for gut-derived propionate to have a significant impact on brain function and behavior.

Immunomodulatory and Anti Inflammatory Investigations Utilizing Propionic 2,2 D2 Acid D

Regulation of Immune Cell Populations and Cytokine Expression

Propionic-2,2-d2 acid-d exerts profound effects on the balance of immune cell populations, particularly T helper (Th) cell subsets. It plays a crucial role in promoting anti-inflammatory responses while dampening pro-inflammatory ones, primarily by influencing the differentiation and function of regulatory T cells (Tregs) and pathogenic Th1 and Th17 cells.

Research has consistently demonstrated that propionic acid enhances the population and functional competence of Tregs, which are critical for maintaining immune tolerance and preventing excessive immune responses. nih.gov In a proof-of-concept study involving patients with multiple sclerosis, supplementation with propionic acid led to a significant and sustained increase in functionally competent Tregs. mdc-berlin.demdc-berlin.de This effect is not limited to neurological disorders; in patients with end-stage renal disease, propionic acid supplementation also promoted the expansion of Tregs. nih.govfrontiersin.org The mechanism appears to involve the enhancement of Foxp3 expression, a key transcription factor for Treg differentiation. researchgate.net Furthermore, propionic acid may boost the suppressive capacity of Tregs by increasing their secretion of the anti-inflammatory cytokine IL-10. frontiersin.org

In conjunction with promoting Tregs, propionic acid actively suppresses the differentiation and activity of pro-inflammatory T helper cell subsets, specifically Th1 and Th17 cells. nih.gov These cells are major drivers of inflammation in many autoimmune diseases. nih.gov Studies in patients with multiple sclerosis have shown that propionic acid intake significantly decreases the levels of both Th1 and Th17 cells. mdc-berlin.demdc-berlin.deresearchgate.net This dual action of boosting Tregs while inhibiting Th1 and Th17 cells shifts the immune system towards a more tolerant, anti-inflammatory state. nih.gov This modulation helps to restore the critical Treg/Th17 homeostasis, which is often disrupted in autoimmune and inflammatory conditions. frontiersin.orgnih.gov

| T Cell Subset | Observed Effect | Associated Findings | References |

|---|---|---|---|

| Regulatory T cells (Tregs) | Increased differentiation and function | Enhances expression of FoxP3 and secretion of IL-10. | mdc-berlin.demdc-berlin.denih.govresearchgate.netfrontiersin.org |

| T helper 1 (Th1) cells | Decreased population | Contributes to a systemic anti-inflammatory shift. | mdc-berlin.demdc-berlin.denih.gov |

| T helper 17 (Th17) cells | Decreased differentiation and population | Helps restore the Treg/Th17 balance. | mdc-berlin.demdc-berlin.defrontiersin.orgnih.govnih.govnih.gov |

Role in Systemic and Local Inflammatory Conditions

The immunomodulatory properties of this compound have been investigated in various models of systemic and localized inflammation, including acute conditions like sepsis and chronic autoimmune and neuroinflammatory diseases.

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. nih.gov Given the anti-inflammatory properties of propionic acid, its potential role in mitigating the severe inflammation associated with sepsis has been explored. However, research in preclinical models has yielded specific outcomes. In a mouse model of acute endotoxemia induced by a lethal dose of lipopolysaccharide (LPS), pre-treatment with propionate (B1217596) did not confer protection, with survival rates being similar to those of untreated animals. researchgate.net This suggests that while propionic acid has potent immunomodulatory effects in other contexts, it may not be sufficient to counteract the overwhelming inflammatory cascade seen in lethal endotoxemia. researchgate.net

The impact of propionic acid has been more prominently documented in chronic neuroinflammatory and autoimmune diseases.

Multiple Sclerosis (MS): In MS, an autoimmune disease of the central nervous system, patients have been found to have significantly reduced levels of propionic acid in their serum and feces. mdc-berlin.demdc-berlin.de Supplementation with propionic acid in MS patients has been linked to beneficial clinical outcomes, including reduced annual relapse rates, stabilization of disability, and reduced brain atrophy. mdc-berlin.demdc-berlin.de These effects are strongly associated with the compound's ability to increase Treg cells and decrease pro-inflammatory Th1 and Th17 cells. mdc-berlin.demdc-berlin.denih.gov In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, propionic acid treatment ameliorated disease severity by inhibiting Th17-mediated inflammation. frontiersin.orgnih.gov

Parkinson's Disease (PD): Emerging research connects gut microbiota and their metabolites to Parkinson's disease. mdpi.com Studies have shown that propionate can suppress neurodegeneration in animal models of PD. scitechdaily.com This neuroprotective effect appears to be linked to the regulation of gut-brain signaling and enhancing energy production, rather than directly clearing the protein aggregates associated with the disease. scitechdaily.com In human studies, levels of serum propionic acid have been observed to negatively correlate with the severity of motor symptoms in PD patients. researchgate.net

| Disorder | Model/Study Type | Key Findings | References |

|---|---|---|---|

| Sepsis/Endotoxemia | Mouse model | Propionate treatment did not protect from lethal endotoxemia or improve survival rates. | researchgate.net |

| Multiple Sclerosis (MS) | Human studies & EAE mouse model | Supplementation increased Tregs, decreased Th1/Th17 cells, and was associated with reduced relapse rates and brain atrophy. | mdc-berlin.demdc-berlin.defrontiersin.orgnih.gov |

| Parkinson's Disease (PD) | Animal models & Human observational studies | Suppressed neurodegeneration in animal models; serum levels correlated negatively with motor symptom severity in patients. | scitechdaily.comresearchgate.net |

Direct and Indirect Antimicrobial Properties

Beyond its immunomodulatory roles, this compound possesses well-established antimicrobial properties, which contribute to its use as a preservative in food and animal feed. drugbank.comwikipedia.org Its mechanism of action is multifaceted.

One primary antimicrobial mechanism is its ability to lower the pH of the surrounding environment to levels that are detrimental to the growth of pathogenic microbes, including molds and some bacteria. drugbank.comnih.gov Furthermore, in its undissociated, lipid-soluble form, propionic acid can penetrate microbial cell membranes. nih.gov Once inside the more alkaline cytoplasm of the cell, it dissociates, releasing protons that acidify the cell's interior and anions that can interfere with essential metabolic pathways. drugbank.com This disruption of cellular metabolism and pH homeostasis inhibits microbial growth. drugbank.comnih.gov Studies also suggest that its antifungal activity may stem from the inhibition of glucose metabolism in certain fungal species. nih.gov

Future Directions and Challenges in Deuterated Propionic Acid Research

Integration with Multi-Omics Approaches for Comprehensive Biological Insights

The integration of data from various "omics" fields—genomics, proteomics, transcriptomics, and metabolomics—offers a systems-level understanding of the biological impact of Propionic-2,2-d2 acid-d. By combining these approaches, researchers can move beyond studying isolated pathways to constructing a comprehensive picture of cellular and organismal responses.

Multi-omics studies are particularly valuable in understanding conditions like propionic acidemia, a metabolic disorder characterized by the accumulation of propionic acid. In this context, proteomics can identify changes in protein expression, while metabolomics, utilizing tracers like deuterated propionic acid, can map the resulting metabolic flux and dysregulation. This integrated approach has the potential to uncover novel disease mechanisms and identify new therapeutic targets.

A significant area of focus is the gut microbiome. The gut microbiota is a major producer of propionic acid, and alterations in its composition are linked to various diseases. Multi-omics approaches can elucidate the complex interplay between the gut microbiome, host metabolism, and the effects of deuterated propionic acid. For instance, metagenomics can characterize the functional capacity of the gut microbiota, while metabolomics can measure the production and subsequent fate of propionic acid and its deuterated analogs. This can provide insights into how diet and microbial activity influence host physiology and disease.

The following table summarizes how different omics technologies can be integrated in the study of deuterated propionic acid:

| Omics Field | Application in Deuterated Propionic Acid Research | Potential Insights |

| Metabolomics | Tracing the metabolic fate of this compound. | Quantifying pathway fluxes, identifying novel metabolic intermediates. |

| Proteomics | Analyzing changes in protein expression in response to deuterated propionic acid. | Understanding regulatory mechanisms and identifying protein biomarkers. |

| Transcriptomics | Measuring changes in gene expression. | Identifying genes and pathways affected by deuterated propionic acid. |

| Metagenomics | Studying the genetic material of the gut microbiota. | Linking microbial genes to propionic acid metabolism and host effects. |

Development of Advanced in vivo Isotopic Tracing Models

The use of this compound as a tracer in in vivo models is crucial for understanding its metabolic fate in a whole-organism context. Stable isotope tracing allows researchers to follow the journey of the deuterated propionic acid molecule as it is absorbed, distributed, metabolized, and excreted. portlandpress.com

Advanced animal models are instrumental in this research. For instance, rodent models of metabolic diseases can be used to study how propionic acid metabolism is altered in pathological states. nih.gov By administering this compound to these models, scientists can track its incorporation into various downstream metabolites and tissues, providing a dynamic view of metabolic pathways.

A key technique in these studies is metabolic flux analysis, which uses the data from stable isotope tracing to calculate the rates of metabolic reactions. This provides a quantitative understanding of how different metabolic pathways are utilized under various conditions. Studies have utilized 2,2-[2H2]propionate to investigate its metabolism into novel acyl-coenzyme A thioesters in mammalian cells, demonstrating the power of deuterated tracers to uncover new metabolic routes. gabarx.comprosciento.com The complete loss of deuterium (B1214612) atoms during this process indicated a modification at the C2 position of the propionyl moiety. gabarx.comprosciento.com

Future research will likely focus on developing more sophisticated in vivo models that more accurately recapitulate human physiology. This includes the use of humanized mouse models and organoid systems. These models will be invaluable for studying the effects of deuterated propionic acid in a more clinically relevant context.

Key considerations for developing advanced in vivo isotopic tracing models are presented in the table below:

| Model Aspect | Development Goal | Rationale |

| Animal Models | Creation of more refined disease-specific models. | To better mimic human pathologies and improve translational relevance. |

| Tracer Administration | Optimization of delivery methods (e.g., oral, intravenous). | To accurately model different routes of exposure and absorption. |

| Analytical Techniques | Enhancement of mass spectrometry and NMR sensitivity. | To detect and quantify low-abundance labeled metabolites in complex biological samples. |

| Computational Modeling | Development of more sophisticated metabolic flux models. | To integrate data from multiple tissues and provide a whole-body view of metabolism. |

Exploration of Novel Therapeutic Applications for Propionic Acid Analogs

The unique properties of deuterated compounds are increasingly being explored for therapeutic purposes. The substitution of hydrogen with deuterium can alter the metabolic stability of a molecule, a concept known as the kinetic isotope effect. salamandra.net This can lead to a longer half-life and improved pharmacokinetic profile for a drug. researchgate.net

While this compound is primarily used as a metabolic tracer, the principles of deuteration can be applied to develop novel therapeutic analogs of propionic acid. Propionic acid itself has a range of biological effects, including immunomodulatory and neuroprotective properties, and has been investigated for its potential role in conditions like multiple sclerosis and metabolic disorders. nih.gov

Deuterated analogs of propionic acid could potentially offer therapeutic advantages over the non-deuterated form. For example, a deuterated version might be metabolized more slowly, leading to sustained therapeutic effects at lower doses. This could be particularly beneficial in chronic conditions where long-term treatment is required. Research into a deuterated derivative of 3,3′-diselenodipropionic acid has shown a significantly higher therapeutic index for anticancer activity compared to its non-deuterated counterpart. gabarx.comnih.gov

The development of deuterated propionic acid analogs as therapeutic agents will require extensive preclinical and clinical research to evaluate their efficacy, safety, and pharmacokinetic properties. The table below outlines potential therapeutic areas for such analogs.

| Therapeutic Area | Potential Mechanism of Action | Rationale for Deuteration |

| Autoimmune Diseases | Modulation of immune cell function, such as regulatory T cells. cerealsgrains.org | Enhanced metabolic stability could lead to more sustained immunomodulatory effects. |

| Metabolic Disorders | Regulation of glucose and lipid metabolism. nih.gov | Slower metabolism might improve the regulation of metabolic pathways. |

| Neurological Disorders | Neuroprotective and anti-inflammatory effects in the central nervous system. nih.gov | Increased bioavailability in the brain could enhance neuroprotective effects. |

| Cancer | Anti-proliferative and pro-apoptotic effects on tumor cells. nih.gov | Improved pharmacokinetic profile could lead to more effective tumor targeting. |

Methodological Considerations and Overcoming Limitations in Translational Research

Translating findings from preclinical research on deuterated propionic acid to clinical applications presents a number of methodological challenges and limitations that must be carefully addressed.

One of the primary considerations is the scaling of findings from animal models to humans. Metabolic rates and pathways can differ significantly between species, and what is observed in a mouse model may not directly translate to human physiology. portlandpress.com Therefore, careful dose selection and the use of appropriate animal models that closely mimic human metabolism are crucial.

Analytical methods for detecting and quantifying deuterated compounds in human samples must be highly sensitive and specific. mdpi.com Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used, and their optimization is essential for accurate measurement of isotopic enrichment in complex biological matrices like blood and tissue. researchgate.net

Regulatory considerations are also paramount. The U.S. Food and Drug Administration (FDA) has approved deuterated drugs, recognizing that deuteration can create a distinct active moiety. salamandra.net Developers of deuterated therapeutic analogs of propionic acid will need to navigate the regulatory pathway, which may involve bridging studies to link the safety and efficacy data of the non-deuterated compound to the new deuterated version. salamandra.net

Ethical considerations are a key aspect of clinical research involving stable isotopes. While stable isotopes like deuterium are non-radioactive and generally considered safe for human studies, obtaining informed consent and ensuring participant safety are of utmost importance. researchgate.netsolubilityofthings.com The doses of deuterated compounds used in human studies are typically far below any known toxicity thresholds. portlandpress.comresearchgate.net

The table below summarizes key challenges and strategies for overcoming them in the translational research of deuterated propionic acid.

| Challenge | Strategy for Overcoming |

| Species-specific metabolism | Use of humanized animal models and in vitro human cell systems for preclinical testing. |

| Analytical sensitivity | Development and validation of highly sensitive mass spectrometry and NMR methods for human samples. |

| Regulatory hurdles | Early engagement with regulatory agencies and a well-defined clinical development plan. |

| Ethical considerations | Rigorous institutional review board (IRB) oversight and comprehensive informed consent processes. |

Q & A

Q. What analytical techniques are recommended for quantifying Propionic-2,2-d2 acid-d in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying deuterated compounds like this compound. Calibration curves should be constructed using deuterated internal standards (e.g., tridecanoic-2,2-d2 acid) to account for matrix effects. Dual internal standards are recommended for complex matrices: one for free fatty acids and another for glycerolipids (e.g., glyceryl tri(hexadecanoate-2,2-d2)) . Recoveries typically range from 82–99%, depending on the matrix and extraction protocol .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Wear acid-resistant gloves, indirect-vent goggles, and face shields to prevent skin/eye contact. Contaminated clothing must be replaced daily and not taken home. Engineering controls (e.g., fume hoods) are required if airborne concentrations exceed exposure limits. Emergency showers and eyewash stations must be accessible .

Q. How should stability studies be designed for deuterated compounds like this compound?

Assess stability under benchtop (preparative) and autosampler (post-preparative) conditions at room temperature (23°C) for 24 hours. Include freeze-thaw cycles (3 cycles minimum) and long-term storage at –20°C. Stability is validated if recoveries remain ≥85% .

Advanced Research Questions

Q. How can isotopic interference be minimized when using this compound as an internal standard in GC-MS?

Select non-overlapping isotopic peaks for quantification. Use 1/x weighting in calibration curves to reduce heteroscedasticity. Validate method specificity by spiking matrices with structurally similar analogs (e.g., palmitic-2,2-d2 acid) to confirm no cross-reactivity .

Q. What strategies optimize recovery of this compound in lipid-rich matrices?

Pre-extraction spiking with matrix-matched quality controls (QCs) is critical. For algal or cellular lipid matrices, use methanol/chloroform (4:1 v/v) for extraction. Recovery rates improve with dual internal standards: tridecanoic-2,2-d2 acid for free fatty acids and glyceryl tri(hexadecanoate-2,2-d2) for glycerolipids .

Q. How should researchers resolve discrepancies in isotopic dilution results caused by matrix effects?

Perform parallel analyses of solvent-based and matrix-based QCs. Normalize analyte peak areas to internal standards and calculate matrix factors (MFs). If MFs deviate >15%, adjust extraction protocols (e.g., solvent ratios, centrifugation steps) or use alternative deuterated analogs .

Q. What validation parameters are critical for GC-MS methods using this compound?

Q. How can this compound be applied in metabolic flux studies?

Use as a tracer to quantify fatty acid synthesis inhibition. Co-administer with ¹³C-labeled substrates (e.g., palmitic-1-13C acid) to distinguish de novo synthesis from exogenous uptake. Monitor isotopic enrichment via GC-MS peak area ratios .

Data Contradiction Analysis

Q. How to address inconsistent recovery rates of this compound across replicate samples?

Q. What explains low reproducibility in deuterated compound quantification across laboratories?

Variability often stems from differences in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.